水杨酸胆碱

描述

Synthesis Analysis

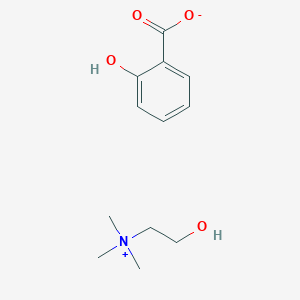

While specific synthesis methods for choline salicylate were not detailed in the provided studies, the generation of choline-based ionic liquids, including choline salicylate, often involves the neutralization of choline with salicylic acid or its derivatives. This process leads to the formation of choline salicylate ionic liquids, which have been studied for their structural properties through techniques like X-ray diffraction and vibrational spectroscopy, revealing insights into their molecular arrangement and interactions.

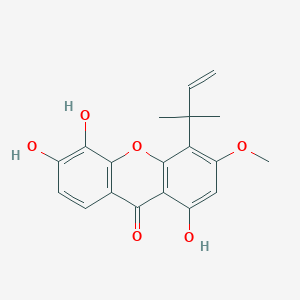

Molecular Structure Analysis

Choline salicylate's molecular structure has been examined through combined experimental and theoretical studies, revealing that it forms stable ion pairs primarily through hydrogen bonding between the carboxylate group of salicylate and choline. These interactions are crucial for the liquid structure and stability of choline salicylate ionic liquids, with molecular dynamics simulations providing further insight into their local and dynamic structures (Tanzi et al., 2016).

Chemical Reactions and Properties

Choline salicylate exhibits stability across various conditions, showing resistance to hydrolytic degradation in neutral, acidic, and especially in alkaline mediums. It is deemed very stable in oxidizing environments but is photolabile in solution, indicating its sensitivity to light. Degradation studies have identified 2,3- and 2,5-dihydroxybenzoic acids as its degradation products under stress conditions, highlighting the chemical reactivity and stability profile of choline salicylate (Wróblewska et al., 2019).

Physical Properties Analysis

The physical properties of choline salicylate, as part of choline carboxylate ionic liquids, include measurements of density, viscosity, and refractive index over a temperature range. These properties help in understanding the molecular volumes, standard entropies, crystal lattice energies, and thermal expansion coefficients of choline salicylate ionic liquids, indicating their less toxic nature compared to common imidazolium-based ionic liquids (Muhammad et al., 2012).

Chemical Properties Analysis

The chemical properties of choline salicylate reflect its stability and reactivity under different conditions. It is characterized by its practical stability in neutral and acid media, stability in an alkaline medium, high stability in an oxidizing environment, and its photolability. These properties, alongside the identification of its degradation products, contribute to the comprehensive understanding of its chemical behavior in various environments.

科学研究应用

哮喘患者的抗炎治疗:相关的化合物水杨酸胆碱镁对患有阿司匹林过敏症的哮喘患者的各种抗炎疾病是安全的,不会引起气道阻塞、鼻塞或流鼻涕 (Szczeklik, Nizankowska, & Dworski, 1990).

对血小板聚集的抑制作用:水杨酸胆碱对血小板聚集有很强的抑制作用。胆碱会增加水杨酸的等离子体浓度,增强其体内和体外作用 (Irino, Saitoh, & Ohkubo, 1985).

缓解口腔溃疡疼痛:水杨酸胆碱配制成含片,可长时间缓解口腔溃疡引起的疼痛,使其成为复发性阿弗他溃疡的诱人选择 (Kumar, Khar, Agarwal, & Ahuja, 2000).

眼科治疗:粘度增加的含 HPMC 的水杨酸胆碱滴眼液显示出眼科治疗的潜力,表明稳定性和质量得到改善 (Wróblewska et al., 2021).

食品包装应用:含有水杨酸胆碱的离子液体辅助明胶薄膜表现出优异的抗氧化、抗菌和紫外线屏蔽性能,非常适合绿色食品包装应用 (Mehta & Kumar, 2019).

燃料电池和制氢:包括水杨酸胆碱在内的胆碱基离子液体具有合适的环境、毒理和经济特性,适用于各种技术应用,可能对燃料电池和制氢有用 (Aparicio & Atilhan, 2012).

类风湿性关节炎的治疗:与乙酰水杨酸相比,水杨酸胆碱镁对类风湿性关节炎症状的改善相似或更大,且胃肠道副作用的发生率较低 (Rothwell, 1983).

减少胃肠道损伤的风险:与乙酰水杨酸相比,水杨酸胆碱镁在胃和十二指肠中发生粘膜损伤的风险较低 (Kilander & Dotevall, 1983).

作用机制

Target of Action

Choline salicylate primarily targets the cyclooxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Choline salicylate exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition disrupts the synthesis of prostaglandins, thereby alleviating pain and reducing fever. It also acts on the hypothalamus heat-regulating center to reduce fever .

Biochemical Pathways

The primary biochemical pathway affected by choline salicylate is the prostaglandin synthesis pathway . By inhibiting the COX enzyme, choline salicylate prevents the conversion of arachidonic acid to prostaglandins. This results in decreased production of prostaglandins, leading to reduced inflammation, pain, and fever .

Result of Action

The inhibition of prostaglandin synthesis by choline salicylate leads to several molecular and cellular effects. These include a decrease in inflammation and swelling, relief from mild to moderate pain, and reduction of fever . It is effective in the treatment of various conditions such as gout, rheumatic fever, rheumatoid arthritis, and muscle injuries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of choline salicylate. For instance, it has been found to be stable in neutral and acid media, very stable in an oxidizing environment, but photolabile in solution . This suggests that exposure to light could potentially affect the stability and efficacy of choline salicylate .

安全和危害

Choline salicylate should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .

属性

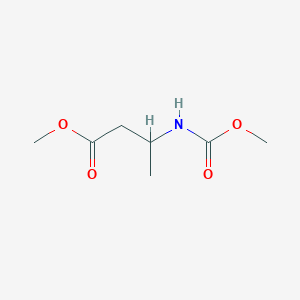

IUPAC Name |

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKCHVLMFQVBAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062103 | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Choline salicylate relieves pain by inhibition of prostaglandin synthesis and reduces fever by acting on the hypothalamus heat-regulating center. It also inhibits the generation of impulses through the inhibition of cyclooxygenase enzyme (COX),. Cyclooxygenase is involved in the production of prostaglandins, in response to injury and after various other stimuli. The prostaglandins promote pain, swelling, and inflammation. The choline salicylate decreases inflammation and pain by reducing the production of these prostaglandins in the area of the mouth it is applied to. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2016-36-6 | |

| Record name | Choline salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline salicylate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD510K1IQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)

![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)

![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)